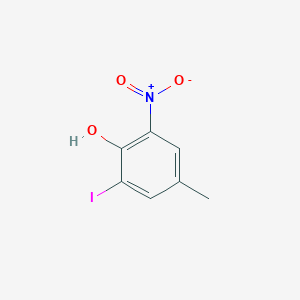

2-Iodo-4-methyl-6-nitrophenol

Description

BenchChem offers high-quality 2-Iodo-4-methyl-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-methyl-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSKNXKQYFZYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334927 | |

| Record name | 2-Iodo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69492-91-7 | |

| Record name | 2-Iodo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Iodo-4-methyl-6-nitrophenol (CAS 69492-91-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles all publicly available technical information on 2-Iodo-4-methyl-6-nitrophenol. Notably, there is a significant lack of published data regarding its biological activity, mechanism of action, and specific applications in drug development. The experimental protocols provided are representative and based on established chemical principles for analogous compounds.

Core Chemical Information

2-Iodo-4-methyl-6-nitrophenol is a substituted aromatic compound containing iodo, methyl, and nitro functional groups attached to a phenol backbone.[1] Its structure and functional groups suggest potential as a chemical intermediate in the synthesis of more complex molecules.[2]

Chemical Structure and Properties

The fundamental properties of 2-Iodo-4-methyl-6-nitrophenol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69492-91-7 | [1] |

| Molecular Formula | C₇H₆INO₃ | [1][2][3] |

| Molecular Weight | 279.03 g/mol | [2][3] |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol | [4] |

| Melting Point | 82-84°C | [2] |

| Boiling Point | 254.4°C at 760 mmHg | [2] |

| Density | 2.021 g/cm³ | [2] |

| Flash Point | 107.6°C | [2] |

| Vapor Pressure | 0.0108 mmHg at 25°C | [2] |

| Refractive Index | 1.684 | [2] |

| pKa (Predicted) | 5.79 ± 0.38 | [2] |

| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--=O | [4] |

| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound. The National Institute of Standards and Technology (NIST) provides reference spectra for 2-Iodo-4-methyl-6-nitrophenol.[1]

-

Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. Expected characteristic peaks would include a broad peak for the hydroxyl (-OH) group, peaks for aromatic C-H stretching, C=C ring stretching, and strong peaks corresponding to the nitro (NO₂) group's asymmetric and symmetric stretching.

-

Mass Spectrum (Electron Ionization): The mass spectrum shows the fragmentation pattern of the molecule upon electron impact, with the molecular ion peak confirming the molecular weight.[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical flow for the synthesis of 2-Iodo-4-methyl-6-nitrophenol from p-cresol is outlined below.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2-Iodo-4-methylphenol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Iodination: Prepare a solution of iodine (25.4 g, 0.1 mol) and sodium iodide (15.0 g, 0.1 mol) in 50 mL of water. Add this solution to the dropping funnel.

-

Slowly add the iodine solution to the stirred p-cresol solution at room temperature over a period of 1 hour.

-

After the addition is complete, add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise to the reaction mixture. The reaction is exothermic and should be cooled with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 500 mL of cold water.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine until the brown color disappears.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-Iodo-4-methylphenol. The product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 2-Iodo-4-methyl-6-nitrophenol

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the purified 2-Iodo-4-methylphenol (23.4 g, 0.1 mol) from the previous step.

-

Cool the flask in an ice-salt bath to 0°C and slowly add 50 mL of concentrated sulfuric acid while stirring.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.9 mL, 0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-Iodo-4-methylphenol over 30-45 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

-

Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 2-Iodo-4-methyl-6-nitrophenol. Dry the crystals in a vacuum oven.

Biological Activity and Drug Development Potential

Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological activity of 2-Iodo-4-methyl-6-nitrophenol. There are no published studies detailing its efficacy in any biological assays, its mechanism of action, or its involvement in any signaling pathways. While the general class of nitrophenols can exhibit biological effects, no data is available for this specific molecule. Its primary documented use is as a chemical reagent and intermediate for further chemical synthesis.[2]

Safety and Handling

2-Iodo-4-methyl-6-nitrophenol is classified as an irritant and may be harmful if ingested or inhaled.[2][5] It can cause serious eye irritation and may cause an allergic skin reaction.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Skin: Wash with generous quantities of running water and non-abrasive soap. Seek medical attention if irritation occurs.[5]

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[5]

-

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

-

Decomposition: Emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide, under fire conditions.[5]

References

An In-depth Technical Guide to 2-Iodo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 2-Iodo-4-methyl-6-nitrophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Iodo-4-methyl-6-nitrophenol, alongside a discussion of its potential synthesis and biological relevance based on related compounds. Due to the limited availability of published data for this specific molecule, this guide also highlights areas where further research is needed.

Chemical and Physical Properties

While specific experimental data for 2-Iodo-4-methyl-6-nitrophenol is scarce in publicly available literature, its basic properties have been identified.

| Property | Value | Source |

| IUPAC Name | 2-Iodo-4-methyl-6-nitrophenol | Chemspace[1] |

| CAS Number | 69492-91-7 | NIST[2], Santa Cruz Biotechnology[3] |

| Molecular Formula | C7H6INO3 | NIST[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 279.03 g/mol | NIST[2], Santa Cruz Biotechnology[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Iodo-4-methyl-6-nitrophenol.

| Data Type | Availability | Source |

| Infrared (IR) Spectrum | Available | NIST Chemistry WebBook[2] |

| Mass Spectrum (Electron Ionization) | Available | NIST Chemistry WebBook[2] |

| Nuclear Magnetic Resonance (NMR) Spectrum | Data not available in searched resources. |

Synthesis of 2-Iodo-4-methyl-6-nitrophenol: A Proposed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 2-Iodo-4-methyl-6-nitrophenol is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis could potentially be achieved through the iodination of 4-methyl-2-nitrophenol or the nitration of 2-iodo-4-methylphenol. The following is a hypothetical protocol for the iodination of 4-methyl-2-nitrophenol.

Reaction: Iodination of 4-methyl-2-nitrophenol

Materials:

-

4-methyl-2-nitrophenol

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

An appropriate solvent (e.g., glacial acetic acid, dichloromethane)

-

Deionized water

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methyl-2-nitrophenol in the chosen solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of the iodinating agent (e.g., iodine monochloride in the same solvent) dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

If an acidic solvent was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 2-Iodo-4-methyl-6-nitrophenol.

Characterization: The identity and purity of the synthesized compound should be confirmed using the following techniques:

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

IR Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 2-Iodo-4-methyl-6-nitrophenol is not available in the current literature. However, the biological activities of structurally related nitrophenol compounds have been reported, offering some insights into its potential applications.

Nitroaromatic compounds, including nitrophenol derivatives, are known to exhibit a wide range of biological activities, such as antimicrobial and anticancer effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, is often a key pharmacophore.

For instance, some nitrophenol derivatives have demonstrated antibacterial activity. The introduction of different substituents to the nitrophenol scaffold can fine-tune their biological profiles. The position of the nitro group is also crucial; for example, 4-nitrophenol has been found to be more cytotoxic against human lung cells than 2-nitrophenol.

Given the presence of the nitro group and iodine in its structure, 2-Iodo-4-methyl-6-nitrophenol could potentially exhibit biological activities. However, without experimental data, any discussion of its specific effects or involvement in signaling pathways remains speculative. Further research, including in vitro and in vivo studies, is necessary to determine the biological profile of this compound.

Visualizations

To aid in the understanding of the synthesis and potential experimental investigation of 2-Iodo-4-methyl-6-nitrophenol, the following diagrams are provided.

Caption: Proposed synthetic pathway for 2-Iodo-4-methyl-6-nitrophenol.

Caption: A logical workflow for the synthesis and characterization of the title compound.

Conclusion

2-Iodo-4-methyl-6-nitrophenol is a distinct chemical entity with confirmed spectroscopic data available through the NIST Chemistry WebBook. However, a significant gap exists in the scientific literature regarding its specific physical properties, detailed experimental protocols for its synthesis, and its biological activities. The information provided in this guide on synthesis and potential biological relevance is based on established chemical principles and data from structurally related compounds. It is imperative for researchers interested in this molecule to conduct further experimental work to fully characterize its properties and explore its potential applications in drug development and other scientific fields.

References

2-Iodo-4-methyl-6-nitrophenol molecular weight

An In-depth Technical Guide on the Molecular Weight of 2-Iodo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the chemical compound 2-Iodo-4-methyl-6-nitrophenol. The information is presented to be a resource for professionals engaged in research, scientific analysis, and drug development.

Compound Identification

The compound is 2-Iodo-4-methyl-6-nitrophenol. It is identified by its chemical structure and nomenclature.

-

Chemical Name: 2-Iodo-4-methyl-6-nitrophenol

-

CAS Number: 69492-91-7

-

Molecular Formula: C₇H₆INO₃

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in experimental protocols. It is determined by the sum of the atomic weights of its constituent atoms.

Elemental Composition

The molecular formula C₇H₆INO₃ indicates the presence of the following elements in one molecule of the compound:

-

Carbon (C)

-

Hydrogen (H)

-

Iodine (I)

-

Nitrogen (N)

-

Oxygen (O)

Calculation and Data Presentation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The precise molecular weight for 2-Iodo-4-methyl-6-nitrophenol is 279.0319 g/mol . A nominal mass of 279 Da is also cited.[1]

The table below summarizes the quantitative data used for this determination.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | C₇H₆INO₃ | 18 | 279.033 |

Note: The calculated total may differ slightly from the cited high-resolution mass spectrometry value due to the use of standard atomic weights versus isotopic masses.

Logical Relationship of Calculation

The following diagram illustrates the logical workflow for determining the molecular weight from the compound's formula.

References

In-Depth Technical Guide to the Structure Elucidation of 2-Iodo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Iodo-4-methyl-6-nitrophenol. It details the key analytical techniques and methodologies required to confirm the chemical structure and purity of this compound. This document includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and logical workflows for its characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction

2-Iodo-4-methyl-6-nitrophenol is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. The presence of an iodine atom, a nitro group, and a methyl group on the phenolic ring suggests that this molecule may exhibit interesting biological activities and serve as a versatile intermediate in organic synthesis. Accurate structure elucidation is paramount for understanding its chemical properties, reactivity, and potential biological effects. This guide outlines the systematic approach to confirming the structure of 2-Iodo-4-methyl-6-nitrophenol through a combination of synthetic chemistry and spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodo-4-methyl-6-nitrophenol is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [1][2] |

| CAS Number | 69492-91-7 | [1] |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol | [2] |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water. |

Synthesis of 2-Iodo-4-methyl-6-nitrophenol

The synthesis of 2-Iodo-4-methyl-6-nitrophenol can be approached through two primary retrosynthetic pathways: the iodination of a nitrophenol precursor or the nitration of an iodophenol precursor. Both pathways are detailed below.

Synthesis Pathway Logic

The logical flow for the two primary synthetic routes is illustrated in the diagram below.

Experimental Protocol: Iodination of 4-Methyl-2-nitrophenol

This protocol is adapted from general procedures for the iodination of activated aromatic rings.

Materials:

-

4-Methyl-2-nitrophenol

-

Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide)

-

Glacial acetic acid

-

Sodium thiosulfate solution (10% w/v)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-nitrophenol (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Quench the excess iodine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure 2-Iodo-4-methyl-6-nitrophenol.

Experimental Protocol: Nitration of 2-Iodo-4-methylphenol

This protocol is based on standard procedures for the regioselective nitration of phenols.

Materials:

-

2-Iodo-4-methylphenol

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 2-Iodo-4-methylphenol (1 equivalent).

-

Cool the flask in an ice-salt bath to -5 to 0 °C.

-

Slowly add concentrated sulfuric acid (2 equivalents) while maintaining the low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-iodo-4-methylphenol over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

To remove any unreacted starting material and by-products, the crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Iodo-4-methyl-6-nitrophenol.

Structure Elucidation by Spectroscopic Methods

The definitive structure of the synthesized compound is established using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Spectroscopic Data Summary

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for two aromatic protons, a methyl group, and a hydroxyl group. |

| ¹³C NMR | Signals for seven distinct carbon atoms, including substituted and unsubstituted aromatic carbons, and a methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), NO₂ (asymmetric and symmetric stretching), and C-I bonds. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for determining the substitution pattern on the aromatic ring.

Expected Chemical Shifts (δ) and Splitting Patterns:

-

Aromatic Protons (H-3, H-5): Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 3 (H-3) would likely appear as a doublet, split by the proton at position 5 (H-5). Similarly, H-5 would appear as a doublet, split by H-3. The coupling constant (J) between these two protons would be in the range of 2-3 Hz, characteristic of meta-coupling.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.2-2.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration (typically δ 5.0-12.0 ppm).

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Expected Chemical Shifts (δ):

-

C-1 (C-OH): ~150-160 ppm

-

C-2 (C-I): ~90-100 ppm

-

C-3 (C-H): ~125-135 ppm

-

C-4 (C-CH₃): ~135-145 ppm

-

C-5 (C-H): ~120-130 ppm

-

C-6 (C-NO₂): ~140-150 ppm

-

-CH₃: ~20-25 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

NO₂ asymmetric stretch: A strong band around 1520-1560 cm⁻¹.

-

NO₂ symmetric stretch: A strong band around 1340-1380 cm⁻¹.

-

C-I stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 279, corresponding to the molecular weight of C₇H₆INO₃.[1]

-

Key Fragments:

-

Loss of NO₂ (M - 46): A fragment at m/z = 233.

-

Loss of I (M - 127): A fragment at m/z = 152.

-

Loss of CH₃ (M - 15): A fragment at m/z = 264.

-

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and complete structure elucidation of 2-Iodo-4-methyl-6-nitrophenol.

Potential Biological Relevance

Nitroaromatic compounds, including nitrophenol derivatives, are a class of molecules known for a wide range of biological activities, such as antimicrobial and anticancer effects.[3] The biological activity of these compounds is significantly influenced by the nature and position of the substituents on the aromatic ring.[3] The nitro group is a strong electron-withdrawing group and is often considered a key pharmacophore.[3]

While specific biological data for 2-Iodo-4-methyl-6-nitrophenol is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of interest for biological screening. The presence of both an iodo and a nitro group on the phenol ring could modulate its electronic properties and lipophilicity, potentially influencing its interaction with biological targets. Further research is warranted to explore the pharmacological profile of this compound.

Conclusion

The structure elucidation of 2-Iodo-4-methyl-6-nitrophenol is a systematic process that combines rational synthetic strategies with comprehensive spectroscopic analysis. This technical guide provides the necessary theoretical framework and practical protocols for researchers to synthesize, purify, and unequivocally confirm the structure of this compound. The detailed workflows and tabulated data serve as a valuable reference for ensuring the quality and identity of 2-Iodo-4-methyl-6-nitrophenol in research and development settings.

References

physical and chemical properties of 2-Iodo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methyl-6-nitrophenol is a halogenated nitrophenol derivative with potential applications in various fields of chemical and pharmaceutical research. Its chemical structure, featuring an aromatic ring substituted with hydroxyl, iodo, methyl, and nitro groups, imparts a unique combination of physical and chemical properties.[1] This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Iodo-4-methyl-6-nitrophenol, along with proposed experimental protocols and a discussion of its potential biological relevance based on related compounds.

Core Physical and Chemical Properties

The properties of 2-Iodo-4-methyl-6-nitrophenol are summarized in the tables below. These values are a combination of experimental data and scientifically predicted estimates.

Physical Properties

| Property | Value | Source/Notes |

| Physical State | Solid at room temperature | [1] |

| Molecular Formula | C₇H₆INO₃ | [1][2][3][4][5] |

| Molecular Weight | 279.03 g/mol | [1][2][5] |

| Melting Point | 82-84 °C | Experimental[1] |

| Boiling Point | 254.4 ± 35.0 °C | Predicted[1] |

| Density | 2.021 ± 0.06 g/cm³ | Predicted[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.0 | Predicted[1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 69492-91-7 |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol |

| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |

| InChIKey | ZGSKNXKQYFZYAW-UHFFFAOYSA-N |

| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--[O-] |

Chemical Properties

| Property | Value | Source/Notes |

| pKa | 5.79 ± 0.38 | Predicted[1] |

The presence of the electron-withdrawing nitro group is expected to increase the acidity of the phenolic hydroxyl group.

Experimental Protocols

Proposed Synthesis

A likely synthetic pathway for 2-Iodo-4-methyl-6-nitrophenol would involve the direct iodination of a suitable precursor, such as 4-methyl-2-nitrophenol or 4-methyl-6-nitrophenol. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming iodine atom.

Reaction: Iodination of 4-methyl-6-nitrophenol.

Reagents and Solvents:

-

4-methyl-6-nitrophenol (starting material)

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) as the iodinating agent

-

A suitable solvent such as acetic acid, methanol, or a chlorinated solvent.

-

A catalyst, if required (e.g., a Lewis acid for ICl).

Methodology:

-

Dissolve 4-methyl-6-nitrophenol in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add the iodinating agent (e.g., a solution of ICl in the same solvent) to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

References

Spectroscopic Profile of 2-Iodo-4-methyl-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectral data for 2-Iodo-4-methyl-6-nitrophenol (C₇H₆INO₃, Molecular Weight: 279.03 g/mol ), a substituted phenol of interest in various chemical and pharmaceutical research domains.[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 2-Iodo-4-methyl-6-nitrophenol based on analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.5 - 11.0 | Singlet | 1H | Phenolic -OH | The phenolic proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group and the deshielding effect of the aromatic ring. |

| ~8.0 - 8.2 | Doublet (J ≈ 2-3 Hz) | 1H | Ar-H (H-5) | This aromatic proton is ortho to the iodine and meta to the nitro group. The electron-withdrawing nature of both groups will cause a significant downfield shift. It will appear as a doublet due to coupling with H-3. |

| ~7.5 - 7.7 | Doublet (J ≈ 2-3 Hz) | 1H | Ar-H (H-3) | This aromatic proton is ortho to the nitro group and meta to the iodine. The strong deshielding from the nitro group will result in a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~2.4 - 2.5 | Singlet | 3H | Methyl (-CH₃) | The methyl group protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region. |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~155 - 160 | C-1 (C-OH) | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |

| ~140 - 145 | C-6 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group will be downfield. |

| ~138 - 142 | C-4 (C-CH₃) | The carbon with the methyl substituent. |

| ~135 - 140 | C-5 | Aromatic CH, deshielded by adjacent iodine and nitro group. |

| ~120 - 125 | C-3 | Aromatic CH, deshielded by the adjacent nitro group. |

| ~85 - 90 | C-2 (C-I) | The carbon bonded to iodine is expected to be significantly upfield due to the "heavy atom effect". |

| ~20 - 22 | -CH₃ | The methyl carbon will appear in the typical alkyl region. |

Infrared (IR) Spectroscopy

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 (broad) | O-H stretch | Phenolic -OH (intramolecular H-bonding) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Methyl -CH₃ |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| 1520 - 1560 (strong) | N=O asymmetric stretch | Nitro group (-NO₂) |

| 1340 - 1380 (strong) | N=O symmetric stretch | Nitro group (-NO₂) |

| 1200 - 1300 | C-O stretch | Phenolic C-O |

| ~880 | C-I stretch | Aryl-Iodide |

| ~820 | C-H out-of-plane bend | 1,2,4,6-tetrasubstituted benzene |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Fragment | Description |

| 279 | [C₇H₆INO₃]⁺• | Molecular ion (M⁺•) |

| 262 | [C₇H₅INO₂]⁺• | Loss of -OH radical |

| 233 | [C₇H₆IO]⁺ | Loss of -NO₂ radical |

| 152 | [C₇H₆O₃]⁺ | Loss of I• radical |

| 127 | [I]⁺ | Iodine cation |

| 106 | [C₇H₆O]⁺• | Loss of I• and -NO₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Iodo-4-methyl-6-nitrophenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer's detector (typically 4-5 cm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 2-Iodo-4-methyl-6-nitrophenol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound like 2-Iodo-4-methyl-6-nitrophenol, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

-

If using a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

-

If using GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺•), and to fragment into smaller, characteristic charged species.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic characterization of 2-Iodo-4-methyl-6-nitrophenol.

Caption: Predicted major fragmentation pathway for 2-Iodo-4-methyl-6-nitrophenol in EI-MS.

References

A Technical Guide to the Solubility of 2-Iodo-4-methyl-6-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-Iodo-4-methyl-6-nitrophenol in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive overview of its expected solubility based on general chemical principles and the known properties of analogous compounds. Furthermore, a standardized experimental protocol for determining solubility is presented to aid researchers in generating this data.

Introduction

2-Iodo-4-methyl-6-nitrophenol is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility profile in different organic solvents is crucial for its synthesis, purification, formulation, and application in various experimental and industrial processes. This technical guide aims to provide a foundational understanding of the factors influencing its solubility and a practical framework for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodo-4-methyl-6-nitrophenol is presented in the table below. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 69492-91-7 | [1][2][3] |

| Molecular Formula | C₇H₆INO₃ | [2][3] |

| Molecular Weight | 279.03 g/mol | [2][3] |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol | [2][3] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of predicting solubility. The molecular structure of 2-Iodo-4-methyl-6-nitrophenol, featuring a polar phenolic hydroxyl group (-OH), a moderately polar nitro group (-NO₂), and a larger, less polar iodinated aromatic ring, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, 2-Iodo-4-methyl-6-nitrophenol is expected to exhibit good solubility in alcohols like ethanol and methanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good solubility is anticipated in solvents like acetone, acetonitrile, and ethyl acetate.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar iodinated benzene ring will contribute to some solubility in nonpolar solvents. However, the presence of the polar hydroxyl and nitro groups will likely limit its solubility in highly nonpolar solvents like hexane.[4] Solubility in aromatic solvents like toluene may be moderate due to pi-pi stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is predicted that 2-Iodo-4-methyl-6-nitrophenol will be soluble in dichloromethane and chloroform.[5]

General discussions on the solubility of other nitrophenols confirm that they are typically soluble in common organic solvents such as ethanol, acetone, ether, and ethyl acetate.[4][5][6]

Standard Experimental Protocol for Solubility Determination

The following is a detailed, standard methodology for the gravimetric determination of the solubility of a solid compound like 2-Iodo-4-methyl-6-nitrophenol in an organic solvent.

Objective: To determine the saturation solubility of 2-Iodo-4-methyl-6-nitrophenol in a given organic solvent at a specific temperature.

Materials:

-

2-Iodo-4-methyl-6-nitrophenol (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Iodo-4-methyl-6-nitrophenol to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the mass of the vial with the dry solid.

-

Solubility can be expressed in various units, most commonly as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solution withdrawn (mL)

-

-

Replicates:

-

Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

References

2-Iodo-4-methyl-6-nitrophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methyl-6-nitrophenol is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring an iodinated and nitrated phenol backbone, suggests a range of possible biological activities and synthetic utilities. This document aims to provide a comprehensive overview of the available technical information regarding this compound, including its discovery, history, synthesis, and known characteristics. However, it is important to note that detailed experimental data and biological studies on this specific molecule are limited in publicly accessible scientific literature.

Introduction

Substituted nitrophenols are a class of organic compounds that have garnered significant interest in medicinal chemistry and material science. The presence of a nitro group can impart a range of biological activities, including antimicrobial and antiparasitic properties. Furthermore, the phenolic hydroxyl group and the iodine substituent provide reactive sites for further chemical modifications, making them valuable intermediates in organic synthesis. This guide focuses specifically on 2-Iodo-4-methyl-6-nitrophenol, providing a structured overview of its chemical identity and a hypothetical pathway for its synthesis based on established chemical principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Iodo-4-methyl-6-nitrophenol is presented in the table below. This information is primarily derived from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 69492-91-7 | Chemical Supplier Databases |

| Molecular Formula | C₇H₆INO₃ | Chemical Supplier Databases |

| Molecular Weight | 279.03 g/mol | Chemical Supplier Databases |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Discovery and History

Synthesis

A detailed, experimentally validated protocol for the synthesis of 2-Iodo-4-methyl-6-nitrophenol is not available in the public domain. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve two main steps: the iodination of a phenol precursor followed by nitration, or vice versa. A potential pathway starts with the synthesis of the intermediate, 2-iodo-4-methylphenol.

Experimental Protocol: Synthesis of 2-Iodo-4-methylphenol (Hypothetical)

This protocol is based on a known procedure for the synthesis of a similar compound and is provided as a hypothetical example.

Materials:

-

4-methyl-2-aminophenol

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Sodium bisulfite solution

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-aminophenol in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while stirring vigorously. Continue stirring for 30 minutes to form the diazonium salt.

-

To the diazonium salt solution, add a solution of potassium iodide in water.

-

Allow the reaction to proceed, which may involve gentle warming to facilitate the decomposition of the diazonium salt and formation of the iodo-substituted phenol.

-

After the reaction is complete, quench any excess iodine with a sodium bisulfite solution.

-

Extract the product into diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-iodo-4-methylphenol.

-

Purify the product using column chromatography.

Nitration of 2-Iodo-4-methylphenol (Hypothetical)

The subsequent step would be the nitration of the synthesized 2-iodo-4-methylphenol to introduce the nitro group at the 6-position.

Materials:

-

2-Iodo-4-methylphenol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

In a flask, dissolve 2-iodo-4-methylphenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, continue stirring at low temperature for a specified period to allow the reaction to go to completion.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-Iodo-4-methyl-6-nitrophenol.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of 2-Iodo-4-methyl-6-nitrophenol. Generally, nitrophenols can exhibit a range of biological effects, including acting as uncouplers of oxidative phosphorylation. The presence of an iodine atom could potentially enhance its lipophilicity and affect its interaction with biological targets. Without experimental data, any discussion of signaling pathways would be purely speculative.

Visualization of a Hypothetical Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the proposed two-step synthesis of 2-Iodo-4-methyl-6-nitrophenol.

Caption: A hypothetical workflow for the synthesis of 2-Iodo-4-methyl-6-nitrophenol.

Conclusion

2-Iodo-4-methyl-6-nitrophenol is a chemical compound for which there is a notable lack of detailed scientific information in the public domain. While its basic chemical properties are known, its discovery, historical context, specific synthesis protocols, and biological activities remain largely uncharacterized. The synthetic pathway proposed in this guide is based on established chemical principles and provides a plausible route for its preparation. Further experimental investigation is required to elucidate the specific properties and potential applications of this compound. This guide serves as a foundational document for researchers interested in exploring the chemistry and biology of 2-Iodo-4-methyl-6-nitrophenol, highlighting the significant gaps in current knowledge and the opportunities for future research.

Potential Research Areas for 2-Iodo-4-methyl-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methyl-6-nitrophenol is a halogenated nitrophenol derivative with a molecular structure that suggests potential for diverse biological activities. The presence of a nitro group, an iodine atom, and a phenolic hydroxyl group on a cresol backbone provides a scaffold for potential interactions with various biological targets. Nitro-containing compounds are known for a wide range of bioactivities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] The introduction of a heavy halogen like iodine can further modulate the compound's physicochemical properties, such as lipophilicity and reactivity, potentially enhancing its therapeutic index or conferring novel mechanisms of action.

This technical guide outlines potential research avenues for 2-Iodo-4-methyl-6-nitrophenol, providing a framework for its synthesis, characterization, and biological evaluation. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related compounds to propose plausible research directions and detailed experimental protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Iodo-4-methyl-6-nitrophenol is presented in Table 1. This data is crucial for designing experimental protocols, particularly for solubility and dosage calculations.

| Property | Value | Source |

| CAS Number | 69492-91-7 | [3][4] |

| Molecular Formula | C₇H₆INO₃ | [3][5] |

| Molecular Weight | 279.03 g/mol | [5] |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol | [3] |

| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--=O | [3] |

| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [3] |

| InChIKey | ZGSKNXKQYFZYAW-UHFFFAOYSA-N | [3] |

| Predicted LogP | 2.9 | ChemAxon |

| Predicted pKa | 5.3 | ChemAxon |

| Appearance | Likely a yellow crystalline solid | Inferred from related nitrophenols |

Table 1: Physicochemical Properties of 2-Iodo-4-methyl-6-nitrophenol.

Potential Research Areas and Experimental Designs

Based on the chemical structure and the known activities of related compounds, the following research areas are proposed for 2-Iodo-4-methyl-6-nitrophenol:

Synthesis and Characterization

The primary step in investigating this compound is to establish a reliable synthetic route. Two plausible synthetic pathways are proposed, starting from commercially available precursors.

Proposed Synthesis Workflow:

Caption: Proposed synthetic pathways for 2-Iodo-4-methyl-6-nitrophenol.

Experimental Protocol: Synthesis via Pathway A (Nitration then Iodination)

-

Nitration of p-cresol:

-

Dissolve p-cresol (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the crude 4-methyl-2-nitrophenol, wash with cold water, and dry.

-

Purify the product by recrystallization from ethanol/water.

-

-

Iodination of 4-methyl-2-nitrophenol:

-

To a solution of 4-methyl-2-nitrophenol (1 equivalent) in a mixture of acetic acid and water, add iodine (0.5 equivalents) and iodic acid (0.2 equivalents).

-

Heat the mixture to 70-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated product, 2-Iodo-4-methyl-6-nitrophenol, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography on silica gel.

-

Characterization: The synthesized compound should be thoroughly characterized using the following techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

-

Infrared Spectroscopy (IR): To identify the functional groups (O-H, N-O, C-I).[6]

-

Melting Point Analysis: To assess the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Antimicrobial Activity

Rationale: Phenolic compounds and their derivatives are known to possess antimicrobial properties.[7][8] The presence of a nitro group can enhance this activity.[1]

Proposed Experimental Workflow:

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

-

Preparation of Inoculum: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of 2-Iodo-4-methyl-6-nitrophenol in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity and Anticancer Potential

Rationale: Many nitrophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The mechanism often involves the induction of oxidative stress and apoptosis.

Proposed Signaling Pathway for Investigation:

Caption: A potential apoptotic pathway induced by the compound.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a normal cell line (e.g., HaCaT keratinocytes) should be used to assess selectivity.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Iodo-4-methyl-6-nitrophenol for 24, 48, and 72 hours.

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Studies

Rationale: Phenolic compounds are known to interact with and inhibit various enzymes. For instance, nitrophenols have been studied as inhibitors of cytochrome P450 enzymes.[11]

Potential Enzyme Targets and Assays:

| Enzyme Target | Rationale for Investigation | Suggested Assay Method |

| Tyrosinase | Iodinated phenols can act as inhibitors. Relevant for hyperpigmentation disorders. | Spectrophotometric assay using L-DOPA as a substrate. |

| Cyclooxygenases (COX-1/COX-2) | Phenolic compounds often exhibit anti-inflammatory activity. | Enzyme immunoassay (EIA) kits are commercially available. |

| Monoamine Oxidase (MAO-A/MAO-B) | Structurally related compounds have shown MAO inhibitory activity. Relevant for neurodegenerative diseases. | Fluorometric or spectrophotometric assays using specific substrates. |

| Protein Tyrosine Phosphatases (PTPs) | The phenol moiety can mimic the tyrosine phosphate group. Relevant for cancer and metabolic disorders. | Colorimetric assays using p-nitrophenyl phosphate (pNPP) as a substrate. |

Table 2: Potential Enzyme Inhibition Studies.

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate: Obtain the purified enzyme and its specific substrate.

-

Assay Buffer: Prepare an appropriate buffer to ensure optimal enzyme activity.

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of 2-Iodo-4-methyl-6-nitrophenol for a specific time.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Hypothetical Biological Data

To illustrate the potential outcomes of the proposed research, a hypothetical data table is presented below. It is crucial to note that these are not actual experimental results but are projected based on the activities of structurally similar compounds.

| Assay | Target | Result (IC₅₀/MIC in µM) |

| Cytotoxicity | MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 40 | |

| HaCaT (Normal Keratinocytes) | > 100 | |

| Antimicrobial | S. aureus | 15 |

| E. coli | 30 | |

| C. albicans | 20 | |

| Enzyme Inhibition | Tyrosinase | 50 |

| COX-2 | 35 |

Table 3: Hypothetical Biological Activity Data for 2-Iodo-4-methyl-6-nitrophenol.

Conclusion and Future Directions

2-Iodo-4-methyl-6-nitrophenol represents an under-explored molecule with significant potential for discovery in medicinal chemistry. The proposed research areas provide a comprehensive framework for its synthesis, characterization, and biological evaluation. Initial studies should focus on establishing a robust synthetic route and conducting broad-spectrum screening for antimicrobial and cytotoxic activities. Promising results from these initial screens would warrant more in-depth mechanistic studies, including the investigation of specific signaling pathways and enzyme inhibition kinetics. Further derivatization of the parent molecule could also be explored to optimize its activity and selectivity, ultimately leading to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. 2-iodo-4-methyl-6-nitrophenol - C7H6INO3 | CSSB00000049950 [chem-space.com]

- 4. 2-IODO-4-METHYL-6-NITROPHENOL | 69492-91-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-Iodo-4-methyl-6-nitrophenol [webbook.nist.gov]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 2-Iodo-4-methyl-6-nitrophenol: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Iodo-4-methyl-6-nitrophenol is a substituted nitrophenol with potential applications in organic synthesis and materials science. This document outlines a comprehensive theoretical framework for the in-depth analysis of its molecular structure, properties, and reactivity. While dedicated theoretical studies on this specific molecule are not extensively available in current literature, this whitepaper leverages established computational and spectroscopic methodologies applied to analogous nitrophenol derivatives. It serves as a technical guide for researchers seeking to investigate 2-Iodo-4-methyl-6-nitrophenol, providing exemplar experimental protocols and data presentation formats based on studies of closely related compounds.

Introduction

Substituted nitrophenols are a class of organic compounds of significant interest due to their diverse applications and unique physicochemical properties. The introduction of iodo, methyl, and nitro functional groups onto the phenol backbone can significantly influence the molecule's electronic structure, reactivity, and potential for intermolecular interactions. Understanding these properties at a molecular level is crucial for designing novel materials, developing synthetic pathways, and predicting biological activity.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, vibrational, and electronic properties of such molecules. This guide details the established computational protocols and analytical techniques that can be applied to 2-Iodo-4-methyl-6-nitrophenol.

Molecular and Physicochemical Properties

Basic identification and property data for 2-Iodo-4-methyl-6-nitrophenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₃ | [NIST WebBook] |

| Molecular Weight | 279.0319 g/mol | [NIST WebBook] |

| CAS Registry Number | 69492-91-7 | [NIST WebBook] |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol | [NIST WebBook] |

Theoretical Calculation Protocols

The following section details the recommended computational methodology for theoretical studies on 2-Iodo-4-methyl-6-nitrophenol, based on successful application to similar compounds like o-Nitro Phenol, 2,6-dibromo-4-nitrophenol, and 2,6-dimethyl-4-nitrophenol.[1][2]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such systems.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested. This set includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

-

Software: The Gaussian suite of programs is a standard tool for these types of calculations.

-

Procedure: The optimization should be performed without any symmetry constraints to ensure the true energy minimum is found. The convergence criteria should be set to tight to ensure a precise final geometry.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory.

-

Purpose: This analysis serves two primary functions:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and FT-Raman spectra.[2]

-

-

Data Output: The calculation will yield the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.

-

Scaling: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. The appropriate scaling factor depends on the functional and basis set used.

-

Potential Energy Distribution (PED): A Potential Energy Distribution (PED) analysis is crucial for providing a detailed assignment of the vibrational modes.[1] This helps in understanding the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode of vibration.

Electronic Property Analysis

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.[1] A smaller gap suggests that the molecule is more reactive. These orbitals' visualization helps understand charge transfer within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Exemplar Quantitative Data (Based on Analogous Compounds)

While specific calculated data for 2-Iodo-4-methyl-6-nitrophenol is not available, the following table illustrates the type of quantitative data that would be generated from the theoretical protocols described above. The values are representative examples from studies on similar nitrophenols.

| Parameter | Expected Data Type | Example (from related molecules) |

| Optimized Bond Lengths (Å) | Numerical values for all bonds | C-C: ~1.39 Å, C-O: ~1.36 Å, C-N: ~1.47 Å, N-O: ~1.23 Å |

| **Optimized Bond Angles (°) ** | Numerical values for all angles | C-C-C: ~120°, C-C-O: ~121°, O-N-O: ~125° |

| Calculated Vibrational Frequencies (cm⁻¹) | List of frequencies and assignments | O-H stretch: ~3200-3400 cm⁻¹, NO₂ symmetric stretch: ~1350 cm⁻¹ |

| HOMO Energy (eV) | Single numerical value | ~ -6.5 eV |

| LUMO Energy (eV) | Single numerical value | ~ -2.5 eV |

| HOMO-LUMO Gap (eV) | Single numerical value | ~ 4.0 eV |

Experimental Protocols for Validation

Theoretical results should ideally be validated against experimental data. The following are standard spectroscopic methods for this purpose.

FT-IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement Range: Typically, spectra are recorded in the 4000–400 cm⁻¹ range.

-

Data Analysis: The positions of the absorption bands are compared with the scaled theoretical vibrational frequencies.

FT-Raman Spectroscopy

-

Sample Preparation: The sample can be analyzed directly as a solid in a capillary tube.

-

Instrumentation: An FT-Raman spectrometer, often with a Nd:YAG laser source operating at 1064 nm, is used.

-

Measurement Range: Spectra are typically recorded in the 3500–50 cm⁻¹ range.

-

Data Analysis: The Raman shifts are compared with the calculated vibrational frequencies and Raman activities.

Visualizations

Diagrams are essential for conveying complex information regarding workflows and molecular interactions.

Synthetic Pathway

The synthesis of 2-Iodo-4-methyl-6-nitrophenol can be achieved via the iodination of 4-methyl-2-nitrophenol. A review article describes this process, which can be visualized as a workflow.[3]

Caption: Synthetic workflow for 2-Iodo-4-methyl-6-nitrophenol.

Theoretical Analysis Workflow

The logical flow of a comprehensive theoretical study as outlined in this document can be visualized as follows.

Caption: Workflow for the theoretical analysis of the target molecule.

Conclusion

This whitepaper provides a robust methodological framework for conducting theoretical and complementary experimental studies on 2-Iodo-4-methyl-6-nitrophenol. By adopting the detailed DFT protocols, researchers can obtain valuable insights into its structural, vibrational, and electronic characteristics. The comparison with experimental spectroscopic data is crucial for validating the theoretical models. The workflows presented offer a clear roadmap for both the synthesis and the computational analysis of this compound, paving the way for its potential application in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-4-methyl-6-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Iodo-4-methyl-6-nitrophenol as a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl, an iodo, and a nitro group—on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including biaryl compounds and diaryl ethers, which are significant scaffolds in medicinal chemistry and materials science.